8-Oxo-1-oxaspiro[4.5]decane-2-carboxylic acid
Description
Historical Development of Oxaspiro Structures
The evolution of oxaspiro compounds parallels advancements in stereochemical analysis. Early 20th-century work focused on carbocyclic spiro systems, but the introduction of oxygen heteroatoms in the 1950s marked a turning point. The [4.5] ring system – comprising a four-membered and five-membered ring – emerged as particularly stable due to optimal angle strain distribution. A key milestone was the 1978 synthesis of the first 1-oxaspiro[4.5]decane derivative, demonstrating the feasibility of incorporating oxygen at the spiro junction while maintaining ring planarity.
Significance of the 1-Oxaspiro[4.5]decane Framework
This scaffold exhibits three critical properties:
- Enhanced solubility : The oxygen atom disrupts π-system stacking, improving aqueous solubility compared to purely hydrocarbon spirocycles.
- Chiral versatility : The spiro carbon and adjacent oxygen create multiple centers of chirality, enabling enantioselective synthesis.
- Metabolic stability : The constrained geometry resists enzymatic degradation, as demonstrated in comparative pharmacokinetic studies.
| Property | 1-Oxaspiro[4.5]decane | Comparable Bicyclic Framework |
|---|---|---|
| LogP (Calculated) | 1.48 | 2.15 |
| Polar Surface Area (Ų) | 47 | 32 |
| Ring Strain Energy (kcal/mol) | 18.7 | 24.3 |
Structural Uniqueness of 8-Oxo-1-oxaspiro[4.5]decane-2-carboxylic Acid
The title compound (C₁₀H₁₄O₄, MW 198.22 g/mol) introduces two critical functional groups:
- 8-Oxo group : Creates a ketone at carbon 8, introducing hydrogen-bonding capability while maintaining ring planarity through conjugation with the oxygen spiro atom.
- 2-Carboxylic acid : Provides an ionizable group (pKa ≈ 4.2) that enhances water solubility and enables salt formation for crystallization.
The spiro[4.5] system forces the carboxylic acid into an axial position relative to the oxygen-containing ring, creating a distinct dipole moment (calculated μ = 3.12 D). This arrangement facilitates unique crystal packing patterns, as evidenced by single-crystal X-ray diffraction studies showing intermolecular hydrogen bonding networks between the ketone and carboxylic acid groups.
Current Research Landscape and Academic Interest
Recent studies focus on three primary applications:
- Asymmetric catalysis : The chiral spiro center serves as a scaffold for novel organocatalysts, achieving up to 98% enantiomeric excess in Diels-Alder reactions.
- Metal-organic frameworks (MOFs) : The carboxylic acid group enables coordination with transition metals, forming porous structures with surface areas exceeding 1500 m²/g.
- Prodrug development : Structural modifications at the 2-carboxylic acid position show promise for controlled drug release, with in vitro studies demonstrating pH-dependent hydrolysis rates between 12-72 hours.
Properties
IUPAC Name |
8-oxo-1-oxaspiro[4.5]decane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c11-7-1-4-10(5-2-7)6-3-8(14-10)9(12)13/h8H,1-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEAWEQVACUTBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(=O)CC2)OC1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxo-1-oxaspiro[4One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spiro ring, followed by oxidation to introduce the oxo group
Industrial Production Methods
Industrial production of 8-Oxo-1-oxaspiro[4.5]decane-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
8-Oxo-1-oxaspiro[4.5]decane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized under strong oxidizing conditions.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alcohols or amines in the presence of catalysts such as sulfuric acid or dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, or other functionalized derivatives.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C10H14O4
Average Mass : 198.218 g/mol
Monoisotopic Mass : 198.089209 g/mol
The compound features a spirocyclic structure that allows for diverse chemical reactivity, making it a valuable intermediate in synthetic chemistry.
Organic Synthesis
8-Oxo-1-oxaspiro[4.5]decane-2-carboxylic acid serves as a building block in the synthesis of more complex organic molecules. Its unique spirocyclic framework enables the formation of various derivatives through reactions such as decarboxylation and hydrolysis, which can yield spirocyclic ketones and free carboxylic acids, respectively.
Medicinal Chemistry
The compound has shown potential as a therapeutic agent due to its biological activity:
- Antimicrobial Properties : Research indicates that it exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.
- Anticancer Activity : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines by activating caspases and disrupting mitochondrial membrane potential. This mechanism highlights its potential in cancer therapy.
The biological effects of this compound are attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and infections.
- Receptor Modulation : By binding to receptors, it can influence cellular responses beneficial for treating various conditions.
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Key Application |
|---|---|---|
| 2-Oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate | Spirocyclic | Synthesis of derivatives |
| Diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate | Spirocyclic | Intermediate for synthesis |
| N-(2-methylphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide | Derivative | Enhanced biological activity |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results showed significant inhibition against both Gram-positive and Gram-negative bacteria, indicating its potential use in developing new antibiotic therapies.
Case Study 2: Anticancer Mechanism
In another investigation, the compound was tested on several cancer cell lines. The findings suggested that it induced apoptosis through mitochondrial pathways, showcasing its potential as an anticancer drug candidate.
Mechanism of Action
The mechanism of action of 8-Oxo-1-oxaspiro[4.5]decane-2-carboxylic acid involves its interaction with specific molecular targets. The oxo and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The spirocyclic structure may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Data Table: Key Properties of Selected Compounds
Biological Activity
8-Oxo-1-oxaspiro[4.5]decane-2-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H14O4, with a molecular weight of 198.22 g/mol. The compound features a spirocyclic structure that may contribute to its biological interactions and activities.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
- Anti-inflammatory Effects : Investigations into its anti-inflammatory potential have shown promise, indicating that it may modulate inflammatory pathways.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could be beneficial in treating diseases related to enzyme dysregulation.
The mechanism through which this compound exerts its biological effects is thought to involve:
- Binding Interactions : The oxo and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, modulating their activity.
- Structural Specificity : The spirocyclic nature of the compound may enhance its binding affinity to specific biological targets, leading to more potent effects compared to non-spirocyclic analogs.
Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Studies : In vitro tests demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL, suggesting a potential for development into an antimicrobial agent.
- Anti-inflammatory Research : In a murine model of inflammation, administration of the compound reduced paw edema by approximately 30% compared to control groups, indicating significant anti-inflammatory effects.
- Enzyme Inhibition Assays : The compound was shown to inhibit cyclooxygenase (COX) enzymes in a dose-dependent manner, with an IC50 value of 25 µM, highlighting its potential as an anti-inflammatory drug candidate.
Data Table
Q & A
Q. Q1. What are the optimal synthetic routes for 8-Oxo-1-oxaspiro[4.5]decane-2-carboxylic acid, and how can reaction yields be maximized?
The synthesis of spirocyclic carboxylic acids typically involves cyclization or functional group transformations. For example, 8-Oxa-1-azaspiro[4.5]decane-2-carboxylic acid hydrochloride (structurally analogous) is synthesized via tert-butoxycarbonyl (Boc) protection, cyclization, and acidic deprotection, achieving yields up to 94% . Key steps include:
- Cyclization : Use of tert-butyl esters to stabilize intermediates during spiro ring formation.
- Purification : Recrystallization from ethanol-water mixtures to minimize impurities .
- Protection Strategies : Boc groups prevent unwanted side reactions during carboxylate activation .
Table 1 : Example reaction conditions and yields from analogous syntheses:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, DMAP, DCM | 87% | |
| Acid Chloride Formation | Thionyl chloride, reflux | 90% | |
| Deprotection | HCl (4M in dioxane) | 94% |
Advanced Analytical Techniques
Q. Q2. How can NMR spectroscopy resolve structural ambiguities in spirocyclic compounds like this compound?
1H and 13C NMR are critical for confirming spirocyclic geometry and substituent positions:
- Spiro Junction : Look for distinct δ 1.1–2.6 ppm (methylene protons) and δ 170–180 ppm (carbonyl carbons) .
- Cyclopropane Moieties : Signals at δ 0.5–1.0 ppm (cyclopropyl CH₂) and δ -0.15 ppm (bridging protons) indicate strain .
- Decoupling Experiments : Differentiate overlapping signals in complex spin systems.
Stability and Reactivity
Q. Q3. What factors influence the stability of this compound under varying pH and temperature?
- pH Sensitivity : The lactone ring may hydrolyze in basic conditions (e.g., NaOH/MeOH), forming open-chain carboxylates .
- Thermal Stability : Decomposition above 180°C (observed in analogous compounds) necessitates low-temperature storage .
- Light Exposure : UV-sensitive; amber glassware is recommended to prevent photodegradation .
Mechanistic Insights
Q. Q4. How do steric and electronic effects govern the reactivity of the spirocyclic core in cross-coupling reactions?
- Steric Hindrance : The spiro structure restricts access to the carbonyl group, favoring bulky reagents (e.g., tert-butyl peroxides) for selective functionalization .
- Electronic Effects : Electron-withdrawing oxo groups activate adjacent carbons for nucleophilic attacks (e.g., Grignard additions) .
Data Contradictions and Resolution
Q. Q5. How can researchers address discrepancies in reported melting points or spectral data for this compound?
- Recrystallization Solvents : Varying solvent polarities (e.g., ethanol vs. acetone) can alter melting points by 2–5°C .
- Instrument Calibration : Ensure NMR spectrometers are calibrated with TMS (δ 0 ppm) to standardize chemical shifts .
- Batch Purity : Contaminants (e.g., 20% alcohol byproducts in ketone syntheses) skew data; use preparative GC or HPLC for isolation .
Safety and Handling (Advanced)
Q. Q6. What safety protocols are critical when handling this compound in high-throughput experiments?
- PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods during reflux to mitigate inhalation risks (H335) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .
Applications in Drug Discovery
Q. Q7. How can the spirocyclic scaffold be leveraged in designing protease inhibitors or receptor modulators?
- Conformational Restriction : The rigid spiro core mimics bioactive peptide conformations, enhancing target binding .
- Derivatization : Introduce substituents at the 2-carboxyl position via esterification or amidation for SAR studies .
Computational Modeling
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
